(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate
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Overview
Description
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and ethyl groups, as well as two carboxylate groups. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions. These reactions often require the use of strong bases and alkyl halides under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of tert-butoxycarbonyl groups into the pyrrolidine ring .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or other reduced forms.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a five-membered ring.
tert-Butyl Pyrrolidine: A pyrrolidine derivative with a tert-butyl group.
Ethyl Pyrrolidine: A pyrrolidine derivative with an ethyl group.
Uniqueness: (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of substituents and its chiral nature. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The presence of both tert-butyl and ethyl groups, along with the carboxylate groups, provides a versatile scaffold for further functionalization and derivatization .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLKOLOJLBQDZ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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